molecular formula C14H20N2O3 B11686910 1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine

1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine

Cat. No.: B11686910
M. Wt: 264.32 g/mol
InChI Key: FTPITKYSELSZHU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the 3,4-dimethoxybenzyl group but differs in its core structure.

    3,4-Dimethoxybenzoyl chloride: This is a precursor used in the synthesis of 1-(3,4-Dimethoxybenzoyl)-4-methylpiperazine.

    2,3-Dimethoxybenzamide: Another compound with similar functional groups but different applications.

Uniqueness

This compound is unique due to its specific combination of the 3,4-dimethoxybenzoyl group and the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)14(17)11-4-5-12(18-2)13(10-11)19-3/h4-5,10H,6-9H2,1-3H3

InChI Key

FTPITKYSELSZHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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